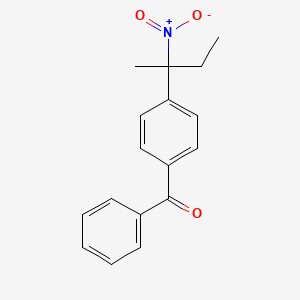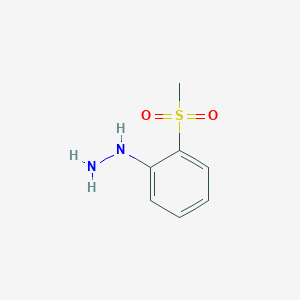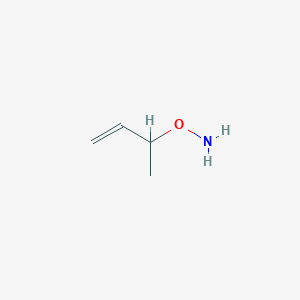
(2-Chloro-4-methoxy-phenoxy)-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
The study of sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds to soil, organic matter, and minerals reveals significant insights into their environmental behavior. Soil organic matter and iron oxides are identified as crucial sorbents for these herbicides. The sorption can be influenced by soil parameters such as pH, organic carbon content, and iron oxides content. This understanding is pivotal for assessing the environmental fate and mobility of such herbicides, including those structurally related to (2-Chloro-4-methoxy-phenoxy)-acetic acid (Werner, Garratt, & Pigott, 2012).
Transformation in Aquatic Environments
Phenoxy acids, including compounds similar to this compound, exhibit high solubility in water and low soil adsorption, making them highly mobile and able to reach aquatic environments. Their transformation in water through processes like hydrolysis, biodegradation, and photodegradation has been extensively reviewed, emphasizing the role of microbial decomposition in their removal from aquatic ecosystems (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment in the Pesticide Industry
The treatment of wastewater containing phenoxy acid herbicides from the pesticide industry poses significant challenges due to their toxic pollutants. Biological processes and granular activated carbon have been explored as treatment options, showing potential in removing a range of 80-90% of these compounds and suggesting a pathway for handling wastewater contaminated with compounds related to this compound (Goodwin, Carra, Campo, & Soares, 2018).
Role as a Food Additive and Nutraceutical
Although not directly related to this compound, the review of chlorogenic acid, a phenolic compound, indicates the potential for certain phenolic acids to serve as food additives and nutraceuticals against metabolic syndrome. This showcases the broader applicability of phenolic acids in health-promoting roles, suggesting areas for further research into related compounds (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Industrial Cleaning Applications
The use of organic acids, including acetic acid, for industrial cleaning of metals in acidic solutions has been reviewed, highlighting their role in inhibiting metallic dissolution. This suggests the potential utility of related organic acids, such as this compound, in similar applications, given their structural similarities and potential for forming effective cleaning or inhibition agents in industrial processes (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Mécanisme D'action
Target of Action
The primary target of (2-Chloro-4-methoxy-phenoxy)-acetic acid is similar to that of MCPA, a widely used phenoxy herbicide . The compound acts as an auxin, a type of plant growth hormone .
Mode of Action
The mode of action of this compound is also similar to MCPA. It mimics the action of auxins, which are growth hormones that naturally exist in plants . When applied at high concentrations, it can inhibit plant growth, specifically targeting broadleaf plants .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development. By mimicking auxins, it disrupts the normal growth patterns of plants, leading to rapid, uncontrolled growth . This mechanism is often referred to as "growing to death" .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed and distributed throughout the plant, metabolized, and eventually excreted .
Result of Action
The result of the compound’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By causing uncontrolled growth, it effectively kills the weeds without significantly affecting the crops .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the specific characteristics of the soil, the presence of other chemicals, and the weather conditions at the time of application . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloro-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-2-3-8(7(10)4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOGNJQDYBMKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















